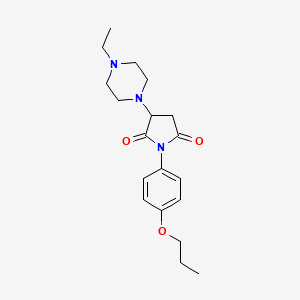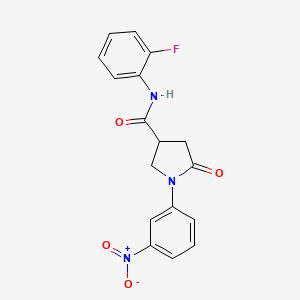
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FNPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FNPO belongs to the class of pyrrolidine carboxamide derivatives and is a potent inhibitor of a key enzyme involved in cancer progression.
Mecanismo De Acción
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of MMP-2 by binding to its active site and preventing substrate binding. MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. The inhibition of MMP-2 by this compound leads to a decrease in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have no significant toxicity in vitro and in vivo studies. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation. This compound has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of MMP-2 and has shown promising results in various in vitro and in vivo studies. However, its low solubility in water and limited bioavailability may pose challenges for its use in clinical settings. Further studies are needed to optimize its formulation and delivery methods.
Direcciones Futuras
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential as a therapeutic agent for cancer and microbial infections. Further studies are needed to investigate its efficacy in animal models and clinical trials. The development of more potent and selective MMP-2 inhibitors based on the structure of this compound may lead to the discovery of new anticancer agents. The investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of this compound may also provide insights into its potential use in the treatment of various inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-fluoroaniline and 3-nitrobenzaldehyde in the presence of pyrrolidine-2,5-dione. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of a key enzyme, matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. This compound has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-14-6-1-2-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-3-5-13(9-12)21(24)25/h1-7,9,11H,8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZPNZMZKFVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

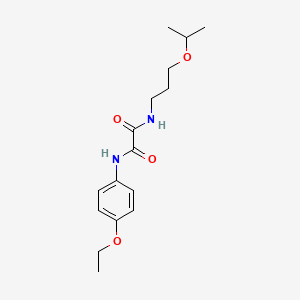
![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
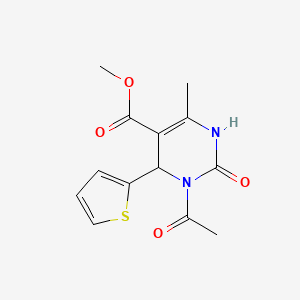
![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5017889.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)
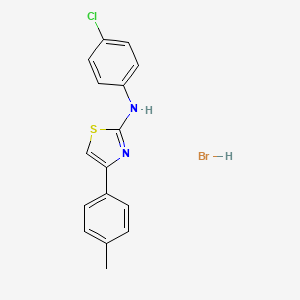
![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)
